molecular formula C18H30ClNO2 B2421807 1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride CAS No. 1052408-86-2

1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride

Cat. No.: B2421807
CAS No.: 1052408-86-2
M. Wt: 327.89
InChI Key: LTNDTTDPKYEFPA-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a tert-butyl group, a phenoxy group, a cyclopentylamino group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)14-8-10-17(11-9-14)21-13-16(20)12-19-15-6-4-5-7-15;/h8-11,15-16,19-20H,4-7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNDTTDPKYEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol Hydrochloride

Etherification of 4-Tert-butylphenol with Epichlorohydrin

The synthesis begins with the formation of the ether linkage between 4-tert-butylphenol and epichlorohydrin. Under basic conditions (e.g., NaOH or K₂CO₃), the phenolic oxygen attacks the epoxide ring, yielding 1-(4-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is critical for subsequent amination.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 60–80°C
  • Catalyst: Triethylamine (TEA) or sodium hydride (NaH)
  • Yield: 60–75%

Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:20) isolates the epoxypropane derivative, as validated by $$ ^1H $$-NMR: δ 1.34 (s, 9H, tert-butyl), 3.12–3.45 (m, 3H, epoxy protons).

Reductive Amination with Cyclopentylamine

The epoxypropane intermediate undergoes ring-opening amination using cyclopentylamine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂, Pd/C) facilitates reductive amination, producing the secondary amine.

Optimized Protocol

  • Molar Ratio: Epoxide:cyclopentylamine = 1:1.2
  • Solvent: Methanol or ethanol
  • Temperature: 25–40°C
  • Catalyst: 10% Pd/C (for H₂) or NaBH₃CN
  • Yield: 70–85%

Characterization by $$ ^1H $$-NMR confirms the cyclopentylamino group: δ 2.55–2.70 (m, 1H, cyclopentyl CH), 1.40–1.80 (m, 8H, cyclopentyl CH₂).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt.

Procedure

  • Acid Concentration: 1–2 M HCl
  • Solvent: Ethanol/ether (1:3 v/v)
  • Recrystallization: Heptane/ethyl acetate
  • Yield: 90–95%

The final product exhibits a melting point of 180–182°C and is characterized by FT-IR (N–H stretch at 3200 cm⁻¹).

Comparative Analysis of Synthetic Methods

Table 1: Reaction Efficiency Across Methodologies
Step Catalyst Solvent Temperature (°C) Yield (%)
Etherification NaH THF 70 68
Reductive Amination NaBH₃CN Methanol 25 82
Salt Formation HCl (gaseous) Ethanol 0 93

Data synthesized from.

Mechanistic Insights and Side Reactions

Epoxide Ring-Opening Selectivity

The nucleophilic attack by cyclopentylamine preferentially occurs at the less hindered carbon of the epoxide, minimizing byproducts. Steric effects from the tert-butyl group direct regioselectivity, as shown in density functional theory (DFT) studies.

Byproduct Formation in Amination

Competing pathways include over-reduction of the amine to a primary alcohol (5–10% yield loss) and dimerization of the epoxypropane intermediate. These are mitigated by controlled stoichiometry and low-temperature conditions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe flow reactors for the epoxypropane intermediate, enhancing reproducibility and scalability. Residence times of 20–30 minutes at 100°C achieve 80% conversion.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce THF usage by 50%, aligning with solvent sustainability guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or amino derivatives.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of beta-blockers and other cardiovascular drugs.

    Biological Studies: The compound is utilized in studying receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound modulates the activity of associated signaling pathways, leading to therapeutic effects such as reduced heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker with a similar propanol backbone.

    Atenolol: A selective beta1 receptor antagonist with a similar amino group.

Uniqueness

1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and receptor selectivity compared to other beta-blockers.

Biological Activity

1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential cardiovascular effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H30_{30}ClN\O2_2
  • CAS Number : 479674-40-3

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight303.89 g/mol
Melting PointNot specified
SolubilitySoluble in water
pHNot specified

Cardiovascular Effects

Research indicates that compounds similar to this compound exhibit significant cardiovascular activity. Specifically, they demonstrate:

  • Antiarrhythmic Activity : The compound has been shown to stabilize cardiac rhythms, potentially reducing the incidence of arrhythmias. This effect is attributed to its ability to block β-adrenergic receptors, which play a crucial role in heart rate regulation .
  • Vasodilator Activity : It promotes vasodilation, leading to decreased blood pressure and improved blood flow. This action is beneficial for treating conditions like hypertension .

The primary mechanism through which this compound exerts its effects involves the inhibition of β-adrenergic receptors. This results in reduced heart rate and myocardial contractility, contributing to its antiarrhythmic properties. Additionally, it may influence other signaling pathways involved in vascular smooth muscle relaxation.

Study 1: Pharmacological Evaluation

A study conducted by Antonio et al. (1978) evaluated the pharmacological properties of similar compounds, including this compound. The findings highlighted:

  • Dosing Information : Effective doses ranged from 2 to 20 mg/kg for oral administration, with a noted safety margin above these doses .
  • Toxicity Profile : The compound demonstrated low toxicity levels, making it a candidate for further clinical evaluation.

Study 2: Comparative Analysis

Further comparative studies have shown that this class of compounds can be more effective than traditional β-blockers in managing certain cardiovascular conditions. The advantages include:

  • Reduced Side Effects : Compared to conventional treatments, these compounds exhibited fewer adverse effects related to respiratory function and metabolic changes.

Table 2: Comparative Efficacy of β-blockers

CompoundAntiarrhythmic EffectVasodilatory EffectSide Effects
This compoundHighModerateLow
Traditional β-blocker (e.g., Propranolol)ModerateLowModerate to High

Q & A

Q. What are the recommended synthetic routes for 1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Nucleophilic substitution of 4-tert-butylphenol with epichlorohydrin to form the epoxide intermediate. (ii) Ring-opening of the epoxide with cyclopentylamine under basic conditions to yield the amino alcohol. (iii) Final hydrochloride salt formation via acidification with HCl gas in anhydrous ethanol. Purity optimization requires HPLC (C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol/ethyl acetate mixtures. Impurities such as unreacted cyclopentylamine or residual solvents should be monitored using GC-MS .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm the presence of tert-butyl (δ 1.28 ppm, singlet), cyclopentyl (δ 1.5–2.1 ppm, multiplet), and amino alcohol protons (δ 3.5–4.2 ppm).
  • X-ray Crystallography : Resolves stereochemistry, particularly the configuration of the chiral centers, which is critical for pharmacological activity .
  • FT-IR : Validates O-H (3300–3500 cm1^{-1}) and N-H (1600 cm1^{-1}) stretching vibrations .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4), making it suitable for in vitro assays. For hydrophobic matrices (e.g., lipid bilayers), DMSO stock solutions (10 mM) are recommended.
  • Stability : Store at −20°C under nitrogen to prevent oxidation of the phenoxy group. Stability in biological buffers (e.g., DMEM) should be verified via LC-MS over 24 hours .

Advanced Research Questions

Q. What strategies address discrepancies in reported receptor binding affinities (e.g., β-adrenergic vs. serotonin receptors)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, temperature). To resolve: (i) Perform competitive binding assays using 3H^3H-labeled ligands (e.g., 3H^3H-dihydroalprenolol for β-adrenergic receptors). (ii) Validate selectivity via functional assays (e.g., cAMP accumulation for β-receptors vs. Ca2+^{2+} flux for 5-HT receptors). (iii) Use molecular docking to predict binding modes, focusing on steric clashes between the tert-butyl group and receptor pockets .

Q. How can metabolic pathways and active metabolites be identified?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via UPLC-QTOF-MS. Phase I metabolites (e.g., hydroxylation at cyclopentyl) and Phase II conjugates (glucuronides) are common.
  • Isotope Tracing : Use 14C^{14}C-labeled compound to track metabolic fate in vivo.
  • Pharmacological Profiling : Test metabolites in receptor assays; e.g., hydroxylated derivatives may exhibit altered β-blocking activity .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : (i) Synthesize analogs with modified substituents (e.g., tert-butyl → isopropyl, cyclopentyl → cyclohexyl). (ii) Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake. (iii) Apply QSAR models to predict binding affinity changes, validated by in vitro IC50_{50} measurements. Critical parameters include steric bulk (tert-butyl) and amine pKa_a .

Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled?

  • Methodological Answer : (i) Assess bioavailability via pharmacokinetic studies (plasma AUC, tissue distribution). Low oral bioavailability may explain weak in vivo effects despite potent in vitro activity. (ii) Evaluate protein binding (e.g., using equilibrium dialysis); high serum albumin binding reduces free drug concentration. (iii) Test metabolites for activity, as in vivo efficacy may rely on bioactive metabolites .

Data Contradiction Analysis

Q. How should researchers resolve inconsistent reports on the compound’s cardiotoxicity profile?

  • Methodological Answer : (i) Compare toxicity models: Isolated cardiomyocyte assays vs. whole-organism studies (e.g., zebrafish). Differences may arise from compensatory mechanisms in vivo. (ii) Measure oxidative stress markers (e.g., ROS, glutathione levels) to assess mitochondrial toxicity. (iii) Conduct hERG channel inhibition assays to evaluate proarrhythmic risk, a common cardiotoxicity mechanism in amino alcohols .

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